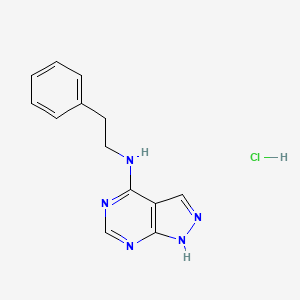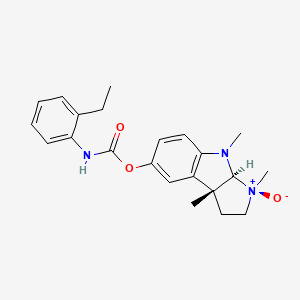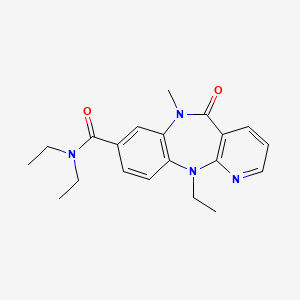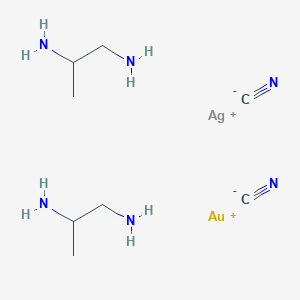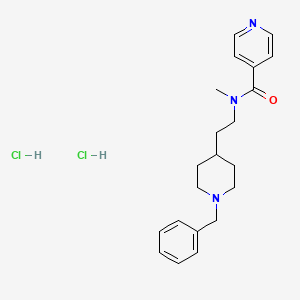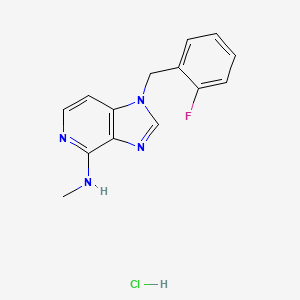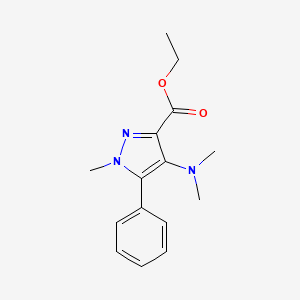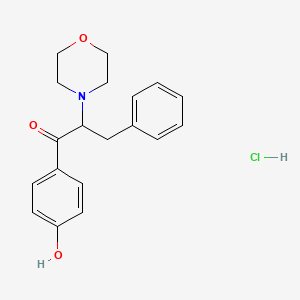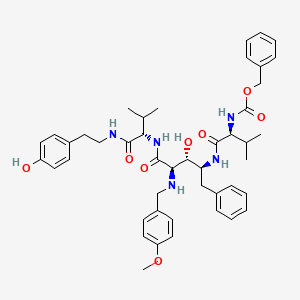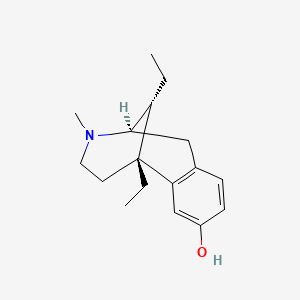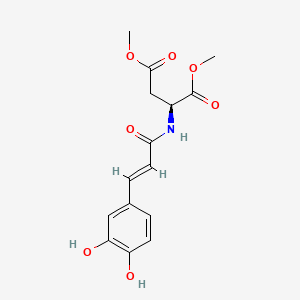
gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrone functional group, which is a nitrogen-oxygen double bond adjacent to a carbon-nitrogen single bond. The compound’s structure includes two phenyl rings, one substituted with a diethylamino group and the other with a carboethoxy group. These substitutions confer specific electronic and steric properties, making the compound useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone typically involves a multi-step process:
-
Formation of the Nitrone Group: : The nitrone group can be synthesized by the reaction of a nitroso compound with an aldehyde or ketone. For this compound, a suitable nitroso precursor and an aldehyde or ketone with the desired phenyl substitution are used.
-
Substitution Reactions: : The diethylamino and carboethoxy groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution at the desired positions on the phenyl rings.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts: Industrial synthesis may use specific catalysts to enhance reaction rates and selectivity.
Automated Purification Systems: These systems streamline the purification process, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone undergoes various chemical reactions, including:
Oxidation: The nitrone group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrone group to amines or hydroxylamines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Various substituted phenyl derivatives, depending on the reagents used.
科学研究应用
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through nitrone-olefin cycloaddition reactions.
Biology: Studied for its potential as a spin trap in electron paramagnetic resonance (EPR) spectroscopy, which helps in detecting and characterizing free radicals.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in mitigating oxidative stress.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone involves its interaction with free radicals and reactive oxygen species. The nitrone group can trap these reactive species, forming stable adducts that can be detected and analyzed. This property is particularly valuable in studying oxidative stress and related biological processes. The compound’s molecular targets include various free radicals and reactive intermediates, and its pathways involve the stabilization and neutralization of these reactive species.
相似化合物的比较
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone can be compared with other nitrones, such as:
Alpha-Phenyl-N-tert-butylnitrone (PBN): A well-known spin trap used in EPR spectroscopy.
N-Methyl-N-phenyl-nitrone (MPN): Another nitrone with similar spin-trapping properties.
N-Benzylidene-tert-butylamine N-oxide (BTA): Used in similar applications but with different reactivity and stability profiles.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
93749-88-3 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
1-[4-(diethylamino)phenyl]-N-(4-ethoxycarbonylphenyl)methanimine oxide |
InChI |
InChI=1S/C20H24N2O3/c1-4-21(5-2)18-11-7-16(8-12-18)15-22(24)19-13-9-17(10-14-19)20(23)25-6-3/h7-15H,4-6H2,1-3H3/b22-15- |
InChI 键 |
GRWDSSVTDTVMEV-JCMHNJIXSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=[N+](/C2=CC=C(C=C2)C(=O)OCC)\[O-] |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


